molecular formula C7H10O4S B8635675 Methyl 7-oxabicyclo[2.2.1]hept-2-ene-5-sulfonate CAS No. 625392-85-0

Methyl 7-oxabicyclo[2.2.1]hept-2-ene-5-sulfonate

Cat. No. B8635675
CAS RN: 625392-85-0
M. Wt: 190.22 g/mol
InChI Key: VUKVQFWMIIQZEW-UHFFFAOYSA-N
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Description

Methyl 7-oxabicyclo[2.2.1]hept-2-ene-5-sulfonate is a useful research compound. Its molecular formula is C7H10O4S and its molecular weight is 190.22 g/mol. The purity is usually 95%.
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properties

CAS RN

625392-85-0

Molecular Formula

C7H10O4S

Molecular Weight

190.22 g/mol

IUPAC Name

methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate

InChI

InChI=1S/C7H10O4S/c1-10-12(8,9)7-4-5-2-3-6(7)11-5/h2-3,5-7H,4H2,1H3

InChI Key

VUKVQFWMIIQZEW-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1CC2C=CC1O2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a four-necked flask having a capacity of 300 mL and equipped with a stirrer, a dropping funnel, and a thermometer, 150 g (2.20 mol) of furan and 15.0 g of zinc iodide were added, and 41.5 g (0.34 mol) of methyl vinylsulfonate was added to the flask from the dropping funnel at 25 to 27° C. The resultant mixture was continuously stirred at the same temperature for 2 days, and then the resultant reaction mixture was transferred to a 1 L separatory funnel. The reaction mixture was washed twice with 300 mL of water, and then unreacted furan was removed through evaporation under reduced pressure, to thereby obtain 22.0 g of methyl 7-oxabicyclo[2.2.1]hept-2-ene-5-sulfonate.
Name
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A four-neck flask having an internal capacity of 300 mL and fitted with a stirrer, a dropping funnel and a thermometer was charged with 150 g (2.20 mol) of furan and 15.0 g of zinc iodide, and 41.5 g (0.34 mol) of methyl vinylsulfonate was added dropwise from the dropping funnel at a temperature of 25 to 27° C. Stirring was continued at the same temperature for two days, and the reaction mixture was then transferred to a 1 L separating funnel. Following washing twice with 300 mL samples of water, the unreacted furan was removed by distillation under reduced pressure, yielding 22.0 g of methyl 7-oxabicyclo[2.2.1]hept-2-ene-5-sulfonate.
Name
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One

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